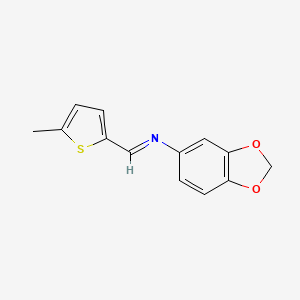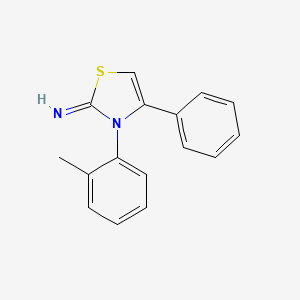
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the phenylmethoxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the propanamine group: This step involves the reaction of the phenylmethoxy compound with 3-chloropropanamine under basic conditions.
Dimethylation: The resulting compound is then subjected to dimethylation using reagents like methyl iodide in the presence of a base.
Formation of the maleate salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反应分析
Types of Reactions
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-2-pentanamine
- N,2-Dimethyl-3-phenylpropanamide
Comparison
N,2-Dimethyl-3-(2-(phenylmethoxy)phenoxy)-1-propanamine maleate is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenoxy groups. This gives it distinct chemical and biological properties compared to similar compounds. For example, N,N-Dimethyl-2-pentanamine lacks the aromatic components, while N,2-Dimethyl-3-phenylpropanamide does not have the phenoxy group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
79306-73-3 |
|---|---|
分子式 |
C22H27NO6 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,2-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-15(12-19-2)13-20-17-10-6-7-11-18(17)21-14-16-8-4-3-5-9-16;5-3(6)1-2-4(7)8/h3-11,15,19H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
KHVKSQIZMWEXMZ-WLHGVMLRSA-N |
手性 SMILES |
CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(CNC)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)



![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)





![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)


